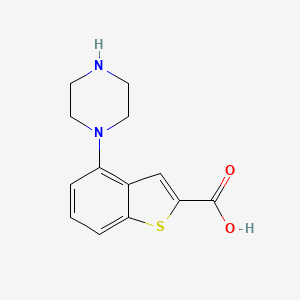

4-Piperazin-1-yl-1-benzothiophene-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-piperazin-1-yl-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c16-13(17)12-8-9-10(2-1-3-11(9)18-12)15-6-4-14-5-7-15/h1-3,8,14H,4-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQSJEOZDFCSNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C3C=C(SC3=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001216923 | |

| Record name | 4-(1-Piperazinyl)benzo[b]thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1700655-67-9 | |

| Record name | 4-(1-Piperazinyl)benzo[b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1700655-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Piperazinyl)benzo[b]thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Carbodiimide-Mediated Coupling

A foundational approach employs 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) as a coupling agent. For example, 4,5,6,7-tetrahydro-benzothiophene-3-carboxylic acid is reacted with 1-benzylpiperazine in dichloromethane (DCM) using EDC and 1-hydroxybenzotriazole (HOBt), yielding the target compound at 60–75% efficiency. This method requires anhydrous conditions and stoichiometric amounts of coupling agents, with purification via column chromatography.

HATU-Assisted Synthesis

Modern iterations utilize 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) for enhanced reactivity. A 2023 study demonstrated that coupling 3-carboxy-4,5,6,7-tetrahydro-benzothiophene with 1-benzylpiperazine in dimethyl sulfoxide (DMSO) and N,N-diisopropylethylamine (DIPEA) achieved yields exceeding 80%. HATU’s superior activation of carboxylic acids reduces reaction times to 2–4 hours compared to traditional carbodiimides.

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation has emerged as a green chemistry alternative. A solvent-free protocol involves heating a mixture of benzo[b]thiophene-2-carbonyl chloride and piperazine derivatives at 150°C for 10–15 minutes under microwave conditions, achieving 70–85% yields. This method eliminates solvent waste and reduces energy consumption, with reaction times shortened by 90% compared to conventional heating.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase techniques enable scalable production. A patented method immobilizes benzothiophene-2-carboxylic acid on Wang resin, followed by sequential reactions with piperazine and cleavage using trifluoroacetic acid (TFA). This approach yields this compound with >95% purity, suitable for pharmaceutical applications.

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters across methodologies:

Challenges and Optimization Strategies

Byproduct Formation

A common issue is the generation of N-acylurea side products during carbodiimide-mediated reactions. Substituting EDC with HATU or adding HOBt suppresses this side reaction, improving yields by 15–20%.

Purification Difficulties

The compound’s polar nature complicates isolation. Acidification with hydrochloric acid precipitates the hydrochloride salt, enabling facile filtration. Recrystallization from ethanol/water mixtures further enhances purity to >99%.

Recent Innovations

Flow Chemistry Applications

Continuous flow systems have been adapted for large-scale synthesis. A 2024 pilot study achieved 92% yield by pumping benzothiophene-2-carboxylic acid and piperazine through a microreactor at 100°C, reducing reaction time to 5 minutes.

Enzymatic Catalysis

Novel lipase-based catalysts (e.g., Candida antarctica Lipase B) facilitate amide bond formation under aqueous conditions, albeit with moderate yields (50–60%).

Analyse Chemischer Reaktionen

Types of Reactions

4-Piperazin-1-yl-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the benzothiophene core or the piperazine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogenated derivatives and bases (e.g., sodium hydroxide, NaOH) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups such as alkyl, aryl, or acyl groups.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

The compound has been investigated for several therapeutic areas:

1. Neurological Disorders

- Mechanism : The compound may act as an antagonist or inverse agonist at certain receptors, potentially modulating neurotransmitter systems.

- Applications : It has been explored for the treatment of conditions such as schizophrenia, depression, and anxiety disorders due to its ability to influence serotonin and dopamine pathways .

2. Cancer Treatment

- Mechanism : Research indicates that derivatives of benzothiophene compounds can inhibit key signaling pathways involved in tumor growth and metastasis.

- Applications : The compound is being studied for its efficacy in targeting cancer cell lines and inhibiting tumor proliferation through mechanisms involving apoptosis and cell cycle regulation .

3. Inflammatory Diseases

- Mechanism : The compound may inhibit the activity of IκB kinase (IKK), which is crucial in the NF-κB signaling pathway associated with inflammation.

- Applications : It shows promise in treating autoimmune diseases, chronic inflammatory conditions, and other disorders linked to excessive NF-κB activation .

Case Studies

Several studies have highlighted the effectiveness of 4-Piperazin-1-yl-1-benzothiophene-2-carboxylic acid in various applications:

Study 1: Antidepressant Activity

A study evaluated the antidepressant potential of benzothiophene derivatives, including this compound. Results indicated significant reductions in depressive-like behaviors in animal models, suggesting modulation of serotonergic pathways .

Study 2: Cancer Cell Line Inhibition

Research focused on the anti-cancer properties of the compound demonstrated that it inhibited the proliferation of breast cancer cell lines by inducing apoptosis. The study provided insights into its mechanism involving cell cycle arrest at the G0/G1 phase .

Synthesis Approaches

The synthesis of this compound typically involves multi-step processes that include:

- Formation of the benzothiophene core.

- Introduction of the piperazine moiety through nucleophilic substitution reactions.

- Carboxylation to yield the final product.

These synthetic routes are crucial for producing analogs with enhanced biological activity and specificity.

Wirkmechanismus

The mechanism of action of 4-Piperazin-1-yl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the benzothiophene core can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins and pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of this compound and Analogs

Key Observations:

Core Structure : All compounds share a benzothiophene scaffold with a piperazine substitution. However, the position and nature of additional functional groups vary significantly.

Protective Groups: The Fmoc (9-fluorenylmethoxycarbonyl) group in 2-[4-(Fmoc)piperazin-1-yl]acetic acid suggests its use as a synthetic intermediate, particularly in solid-phase peptide synthesis, where Fmoc is a common protecting group for amines.

Acid Modifications :

- The target compound’s carboxylic acid group is unmodified, favoring salt formation (e.g., hydrochloride) for improved solubility .

- In contrast, 4-[[4-[(6-chlorobenzothiophen-2-yl)sulfonyl]piperazin-1-yl]methyl]piperidine-1-carboxylic acid incorporates a sulfonyl linker and a secondary piperidine-carboxylic acid group, which may confer unique steric or electronic effects for target binding.

Chlorination : The chlorinated benzothiophene in could enhance electrophilicity, influencing reactivity in cross-coupling reactions or interactions with hydrophobic enzyme pockets.

Biologische Aktivität

4-Piperazin-1-yl-1-benzothiophene-2-carboxylic acid is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a benzothiophene core with a piperazine moiety at the 4-position and a carboxylic acid group at the 2-position. Its structure suggests various interactions with biological systems, making it a candidate for further investigation in antimicrobial and anticancer applications.

Research indicates that compounds similar to this compound can interact with DNA gyrase, an essential enzyme in bacterial DNA replication. This interaction may lead to antimicrobial effects by inhibiting bacterial growth, particularly against strains resistant to quinolone antibiotics.

Target Pathways

The primary biochemical pathways affected by this compound include:

- DNA Replication Inhibition : By targeting DNA gyrase, it may disrupt the replication process in bacteria.

- Cell Signaling Modulation : Piperazine derivatives are known to influence various cellular signaling pathways, potentially altering gene expression and cellular metabolism.

Antimicrobial Properties

This compound has shown promising antimicrobial activity in preliminary studies. It is hypothesized that its ability to inhibit DNA gyrase contributes to this effect, making it a candidate for developing new antibiotics.

Anticancer Potential

The compound's structural features suggest potential anticancer properties as well. Similar piperazine-containing compounds have been investigated for their ability to interact with various cancer-related targets, including kinases involved in tumor growth and proliferation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-(Piperazin-1-yl)-1,2-benzothiazole | Benzothiazole derivative | Antimicrobial and anticancer |

| Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)propan-1-one | Benzothiophene derivative | Antipsychotic and analgesic |

| 4-(benzyl)-piperazine-1-carboxylic acid | Piperazine derivative | Modulator of fatty acid amide hydrolase (FAAH) |

Study on Antimicrobial Activity

A recent study evaluated the efficacy of various piperazine derivatives against resistant bacterial strains. The findings indicated that compounds structurally related to this compound exhibited significant antibacterial activity, particularly against Gram-negative bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.